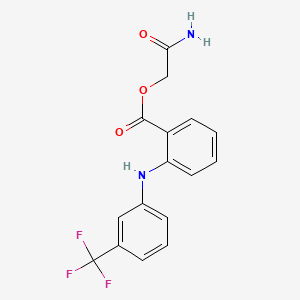
Colfenamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colfenamate is a glycolamide ester known for its analgesic and anti-inflammatory properties. It is a derivative of flufenamic acid and is used in various pharmaceutical applications due to its ability to modulate pain and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Colfenamate is synthesized through a multi-step process starting from flufenamic acid. The primary steps involve:
Esterification: Flufenamic acid reacts with diethylene glycol in the presence of an organic carboxylic acid activating agent such as chlorosilane or sulfonyl chloride.
Hydrolysis: The reaction mixture is then hydrolyzed under acidic conditions.
Extraction and Purification: The product is extracted and purified to obtain high-purity this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity. The process involves:
Large-scale Esterification: Using industrial reactors to facilitate the esterification process.
Continuous Hydrolysis: Employing continuous hydrolysis systems to maintain consistent reaction conditions.
Automated Extraction and Purification: Utilizing automated systems for extraction and purification to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: Colfenamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted esters.
Scientific Research Applications
Colfenamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and as a tool in biochemical assays.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
Colfenamate exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby alleviating pain and inflammation. Additionally, this compound may interact with other molecular targets and pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Flufenamic Acid: The parent compound of colfenamate, known for its anti-inflammatory properties.
Mefenamic Acid: Another derivative of flufenamic acid with similar analgesic and anti-inflammatory effects.
Niflumic Acid: A related compound with comparable pharmacological activities.
Uniqueness of this compound: this compound stands out due to its unique glycolamide ester structure, which imparts distinct pharmacokinetic properties. This structure allows for better bioavailability and a different metabolic profile compared to its analogs, making it a valuable compound in pharmaceutical research and development .
Properties
CAS No. |
30531-86-3 |
|---|---|
Molecular Formula |
C16H13F3N2O3 |
Molecular Weight |
338.28 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)10-4-3-5-11(8-10)21-13-7-2-1-6-12(13)15(23)24-9-14(20)22/h1-8,21H,9H2,(H2,20,22) |
InChI Key |
QNIUBYBLEIJTNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)N)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)N)NC2=CC=CC(=C2)C(F)(F)F |
Key on ui other cas no. |
30531-86-3 |
sequence |
XX |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




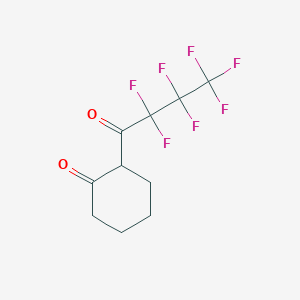
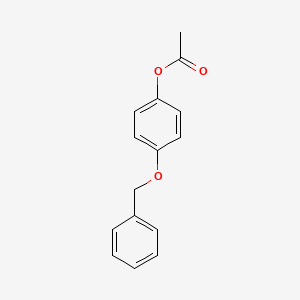
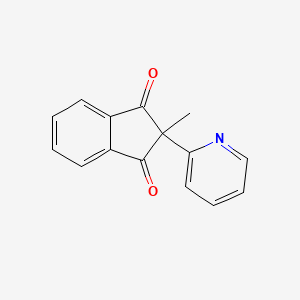
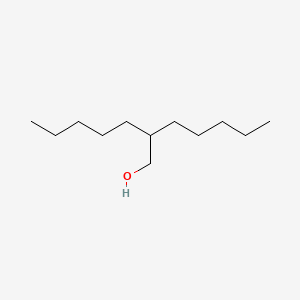
![2-(5-Bicyclo[2.2.1]hept-2-enyl)propan-2-ol](/img/structure/B1616361.png)
![benzyl N-[5-amino-1-[[4-amino-1-[[1-[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-benzylsulfanyl-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate](/img/structure/B1616362.png)
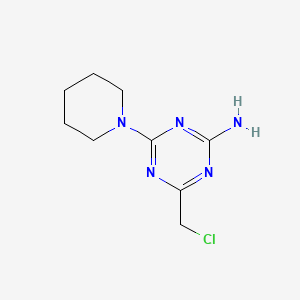

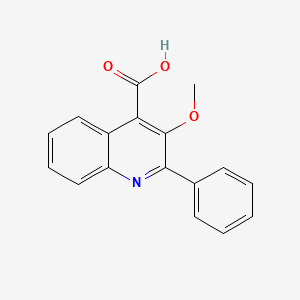

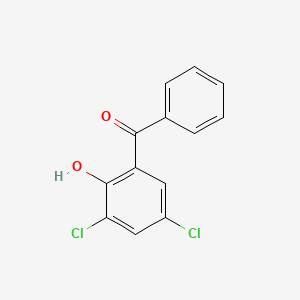
![9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1616375.png)
